Thal-sns-032
Description
Properties
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOYLPNAIDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of Thal-sns-032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thal-sns-032 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC). It operates by inducing the selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation, which is implicated in the pathology of various malignancies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a PROTAC that co-opts the cell's natural protein disposal system to eliminate CDK9.[1][2][3] It is composed of three key components:
-
A CDK-binding moiety , derived from the non-selective CDK inhibitor SNS-032, which provides affinity for CDK9.
-
An E3 ubiquitin ligase-binding moiety , a thalidomide derivative, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A linker that connects the two binding moieties, enabling the formation of a ternary complex.
The formation of this ternary complex between CDK9, this compound, and CRBN brings the E3 ligase in close proximity to CDK9. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to CDK9. The resulting polyubiquitinated CDK9 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular CDK9 levels.[1][4] This targeted degradation approach offers a distinct pharmacological profile compared to traditional kinase inhibition.[5][6][7]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | MOLT4 | 50 nM | [2] |
| EC50 (CDK9 Degradation) | MOLT4 | 4 nM | [8] |
| EC50 (CDK2 Degradation) | MOLT4 | 62 nM | [8] |
| EC50 (CDK1 Degradation) | MOLT4 | 171 nM | [8] |
| EC50 (CDK7 Degradation) | MOLT4 | 398 nM | [8] |
| EC50 (Proliferation) | BT474 | < 100 nM | [9] |
| EC50 (Proliferation) | MCF7 | < 100 nM | [9] |
| EC50 (Proliferation) | T47D | < 100 nM | [9] |
Table 1: In Vitro Potency and Selectivity of this compound.
| Kinase | IC50 | Reference |
| CDK9 | 4 nM | [1] |
| CDK2 | 38 nM | [10] |
| CDK7 | 62 nM | [1] |
| CDK1 | 480 nM | [10] |
| CDK4 | 925 nM | [10] |
Table 2: Inhibitory Activity of the Parent Compound SNS-032.
Signaling Pathways and Downstream Effects
The degradation of CDK9 by this compound has significant downstream consequences, primarily through the inhibition of transcriptional elongation. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for productive transcription.
By degrading CDK9, this compound leads to:
-
Reduced RNA Polymerase II Phosphorylation: This diminishes the processivity of RNA Pol II, leading to a global decrease in transcription.[2]
-
Downregulation of Anti-Apoptotic Proteins: The transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, is highly dependent on active transcription. Their depletion sensitizes cancer cells to apoptosis.
-
Induction of Apoptosis: The culmination of these effects is the activation of the apoptotic cascade, leading to programmed cell death.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MOLT4, BT474)
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blotting for CDK9 Degradation
This technique is used to detect and quantify the levels of CDK9 protein in cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK9 (1:1000 dilution)
-
Mouse anti-GAPDH (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Quantify band intensities relative to the loading control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the western blot protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cereblon (CRBN) Binding Assay (AlphaLISA)
This is a bead-based, no-wash immunoassay to measure the formation of the ternary complex.
Materials:
-
Recombinant GST-tagged CDK9 protein
-
Recombinant FLAG-tagged CRBN protein
-
This compound
-
AlphaLISA Glutathione Donor Beads
-
AlphaLISA Anti-FLAG Acceptor Beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable plate reader
Protocol:
-
In a 384-well plate, incubate this compound with recombinant CDK9-GST and CRBN-FLAG in assay buffer.
-
Add Anti-FLAG Acceptor beads and incubate.
-
Add Glutathione Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen reader. A high signal indicates proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
Experimental and Logical Workflow
The investigation of this compound's mechanism of action follows a logical progression of experiments designed to characterize its activity from the molecular to the cellular level.
Conclusion
This compound represents a promising therapeutic strategy by selectively targeting CDK9 for degradation. Its mechanism of action, centered on the formation of a ternary complex with CDK9 and the E3 ligase Cereblon, leads to potent and sustained elimination of the target protein. This, in turn, disrupts transcriptional regulation and induces apoptosis in cancer cells. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other targeted protein degraders. The quantitative data and pathway analyses presented herein underscore the potential of this molecule as a valuable tool for both basic research and clinical applications.
References
- 1. PROTAC® Optimization Kit for PARP1-Cereblon Binding - Nordic Biosite [nordicbiosite.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
The Indispensable Role of Cereblon in the Proteolytic Activity of Thal-sns-032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Thal-sns-032, a Proteolysis Targeting Chimera (PROTAC), with a specific focus on the critical role of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This compound represents a novel therapeutic strategy that induces the selective degradation of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.[1][2] Understanding the molecular interactions, particularly the dependency on CRBN, is fundamental for the development and optimization of this class of targeted protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery to eliminate a specific protein of interest.[3] It is composed of three key components:
-
A ligand for the target protein , which is SNS-032, a known inhibitor of Cyclin-Dependent Kinases (CDKs).[4]
-
A ligand for an E3 ubiquitin ligase , which is a thalidomide derivative that binds specifically to Cereblon (CRBN).[3][5]
-
A linker that covalently connects the two ligands.[2]
The activity of this compound is predicated on its ability to induce the formation of a ternary complex between CDK9 and the CRBN E3 ligase complex (CRL4^CRBN).[3][6] This induced proximity positions CDK9 for poly-ubiquitination, a process where multiple ubiquitin molecules are attached to the target protein. This "tagging" marks CDK9 for recognition and subsequent degradation by the 26S proteasome.[2][3]
The entire process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple CDK9 proteins, leading to a potent and sustained pharmacodynamic effect compared to traditional kinase inhibition.[1] The central role of Cereblon is absolute; in its absence, the ternary complex cannot form, and this compound is unable to induce the degradation of CDK9.[1]
Data Presentation: Quantifying the CRBN-Dependency
The essentiality of Cereblon for this compound activity is demonstrated by comparing its effects in wild-type cells versus cells where the CRBN gene has been knocked out (CRBN-/-). The quantitative data clearly show a dramatic loss of potency and efficacy in the absence of CRBN.
Table 1: Cellular Anti-proliferative Activity
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its parent inhibitor, SNS-032, in MOLT4 leukemia cells. A higher IC50 value indicates lower potency.
| Compound | Cell Line | IC50 | Fold Change (CRBN-/- vs WT) | Reference |
| This compound | MOLT4 (Wild-Type) | 50 nM | - | [1] |
| This compound | MOLT4 (CRBN-/-) | 3,630 nM | ~72-fold increase | [1] |
| SNS-032 | MOLT4 (Wild-Type) | 173 nM | - | [1] |
| SNS-032 | MOLT4 (CRBN-/-) | (Not reported, activity is CRBN-independent) | - | [1] |
The data unequivocally shows that the anti-proliferative activity of this compound is dependent on the presence of CRBN, with a ~72-fold decrease in potency in CRBN knockout cells.[1]
Table 2: Protein Degradation Potency and Selectivity
This table presents the half-maximal effective concentration (EC50) for the degradation of various Cyclin-Dependent Kinases by this compound. A lower EC50 value indicates more potent degradation.
| Target Protein | EC50 for Degradation | Reference |
| CDK9 | 4 nM | |
| CDK2 | 62 nM | |
| CDK1 | 171 nM | |
| CDK7 | 398 nM |
This compound is a potent and selective degrader of CDK9, exhibiting over 15-fold selectivity for CDK9 compared to the next most sensitive kinase, CDK2. This selective degradation is not observed in CRBN-/- cells.[1]
Experimental Protocols
The characterization of this compound and its CRBN-dependent mechanism relies on several key experimental techniques.
Western Blot for Protein Degradation
This is the primary method used to directly measure the reduction in target protein levels following treatment with a degrader.
Objective: To quantify the levels of CDK9 and other kinases in wild-type and CRBN-/- cells after treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate wild-type and CRBN-/- MOLT4 cells. Treat the cells with a range of concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (DMSO) for a specified time, typically 4-6 hours.[7]
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for CDK9.
-
Also, probe for other kinases (CDK1, CDK2, CDK7) to assess selectivity and a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.[8]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to measure the anti-proliferative effects of a compound by quantifying ATP, an indicator of metabolically active cells.
Objective: To determine the IC50 of this compound in wild-type and CRBN-/- cells.
Methodology:
-
Cell Seeding: Seed MOLT4 and CRBN-/- MOLT4 cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[9]
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in software like GraphPad Prism.[9]
In Vivo Ubiquitination Assay
This assay directly demonstrates that the loss of the target protein is due to ubiquitination.
Objective: To detect the ubiquitination of CDK9 following this compound treatment.
Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing the target protein (e.g., FLAG-CDK9) and HA-tagged ubiquitin.
-
Treatment: After 24-48 hours, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[7] Then, treat with this compound or DMSO for 2-4 hours.
-
Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates and immunoprecipitate the target protein using an anti-FLAG antibody conjugated to beads.
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by Western blot. Probe the membrane with an anti-HA antibody to detect the ubiquitin-conjugated CDK9, which will appear as a high-molecular-weight smear.
Logical Relationship: The CRBN Linchpin
The activity of this compound is governed by a strict logical dependency. The desired therapeutic outcome—the induction of apoptosis in cancer cells—is the final step in a chain of events, each of which is contingent upon the last. Cereblon acts as the linchpin in this process. Without the initial binding of this compound to CRBN, the entire degradation cascade is aborted.
Conclusion
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
In-Depth Technical Guide to Thal-sns-032: A PROTAC Approach to CDK9 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, design, and mechanism of action of Thal-sns-032, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 9 (CDK9). This document details the quantitative performance of this compound and provides cited experimental methodologies for key assays.
Core Concepts: Structure and Design of this compound
This compound is a heterobifunctional molecule engineered to selectively induce the degradation of CDK9, a key regulator of transcriptional elongation and a promising therapeutic target in oncology.[1] Its design leverages the PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to eliminate target proteins.
The structure of this compound consists of three key components:
-
A Ligand for the Target Protein (CDK9): This is derived from SNS-032 (also known as BMS-387032), a multi-targeting kinase inhibitor with high affinity for CDK9.[1][2] The design of this compound involved derivatizing the solvent-exposed piperidine nitrogen of SNS-032.[1]
-
A Ligand for an E3 Ubiquitin Ligase: A thalidomide derivative is included to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A Linker: A polyethylene glycol (PEG) linker connects the SNS-032 and thalidomide-based ligands.[1] This linker is crucial for optimizing the formation of a stable ternary complex between CDK9, this compound, and CRBN.
The primary design rationale for this compound was to convert a multi-targeted kinase inhibitor (SNS-032) into a highly selective degrader of one of its targets (CDK9).[1] This approach offers the potential for a more profound and sustained pharmacological effect compared to simple inhibition, as the target protein is physically eliminated from the cell.[1][2]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound follows the canonical pathway of PROTAC-mediated protein degradation. This process can be visualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple CDK9 proteins.
Caption: Mechanism of this compound-mediated CDK9 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | CDK Target | Value | Cell Line | Reference |
| EC50 (Degradation) | CDK9 | 4 nM | MOLT4 | |
| CDK1 | 171 nM | MOLT4 | ||
| CDK2 | 62 nM | MOLT4 | ||
| CDK7 | 398 nM | MOLT4 | ||
| IC50 (Proliferation) | - | 50 nM | MOLT4 | [2] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Western Blotting for CDK9 Degradation
This protocol is adapted from studies demonstrating this compound-induced degradation of CDK9 in MOLT4 cells.[1]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of CDK9 degradation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture MOLT4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for 6 hours.[1]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 (e.g., rabbit anti-CDK9, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.[2]
Experimental Workflow:
Caption: Workflow for CellTiter-Glo® cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed MOLT4 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]
-
Conclusion
This compound serves as a powerful example of the successful design and application of PROTAC technology to achieve selective protein degradation. By converting a multi-targeted kinase inhibitor into a selective degrader of CDK9, this compound demonstrates a promising strategy for developing novel therapeutics with enhanced potency and a distinct pharmacological profile compared to traditional inhibitors. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the activity of this compound and other PROTAC molecules.
References
Downstream Effects of CDK9 Degradation by Thal-sns-032: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thal-sns-032 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. As a Proteolysis Targeting Chimera (PROTAC), this compound links the CDK inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK9.[1][2][3] This targeted degradation of CDK9 leads to a cascade of downstream effects, primarily centered around the inhibition of transcription, which ultimately results in anti-proliferative and pro-apoptotic outcomes in cancer cells. This technical guide provides a comprehensive overview of the molecular consequences of CDK9 degradation by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Mechanism of Action
This compound operates through a ternary complex formation involving the target protein (CDK9), the PROTAC molecule itself, and the E3 ubiquitin ligase, Cereblon.[1][2] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to CDK9, marking it for degradation by the 26S proteasome. A key feature of this compound is its enhanced selectivity for CDK9 degradation compared to the multi-kinase inhibitory profile of its parent molecule, SNS-032.[4][5] While SNS-032 inhibits CDK2, CDK7, and CDK9, this compound primarily triggers the degradation of CDK9.[4][6]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. promega.com [promega.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
Thal-sns-032: A Technical Guide to Target Protein Binding and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target protein binding affinity and mechanism of action of Thal-sns-032, a potent and selective degrader of Cyclin-dependent kinase 9 (CDK9). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Concept: Targeted Protein Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from the cell. It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound is composed of two key moieties: the CDK inhibitor SNS-032, which binds to the target protein CDK9, and a thalidomide derivative that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This dual binding brings CDK9 into close proximity with the E3 ligase, leading to the ubiquitination of CDK9 and its subsequent degradation by the proteasome. This targeted degradation approach offers a distinct pharmacological profile compared to simple inhibition[4][5].
Quantitative Data: Binding Affinity and Inhibitory Activity
The binding affinity and inhibitory potential of this compound and its parent inhibitor, SNS-032 (also known as BMS-387032), have been characterized against a panel of Cyclin-dependent kinases. The following tables summarize the key quantitative data.
Table 1: this compound In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK9/CycT1 | 4 |
| CDK2/CycA | 62 |
| CDK1/CycB | 171 |
| CDK7/CycH/MNAT1 | 398 |
Data sourced from biochemical assays.[6]
Table 2: SNS-032 (Parent Inhibitor) In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK9 | 4 |
| CDK2 | 38 |
| CDK7 | 62 |
| CDK1 | 480 |
| CDK4 | 925 |
SNS-032 is a potent inhibitor of CDK9, CDK2, and CDK7.[7][8][9]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| MOLT4 | Proliferation | 50 |
This compound demonstrates potent anti-proliferative effects in the MOLT4 human leukemia cell line.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and activity of this compound.
Kinase Activity and Inhibition Assay (Kinase-Glo™)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a compound can be quantified.
Materials:
-
Recombinant CDK9/CyclinT1 enzyme
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Kinase-Glo™ Max Reagent
-
This compound or SNS-032
-
384-well plates
Procedure:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the test compound (this compound or SNS-032) at various concentrations to the wells. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Initiate the kinase reaction by adding the recombinant CDK9/CyclinT1 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
After incubation, add the Kinase-Glo™ Max reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[2]
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
MOLT4 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed MOLT4 cells in an opaque-walled 96-well plate at a desired density.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the compound concentration and performing a non-linear regression analysis.[10][11]
Western Blotting for Protein Degradation
This technique is used to detect and quantify the amount of a specific protein (in this case, CDK9) in a cell lysate, providing direct evidence of PROTAC-mediated degradation.
Materials:
-
MOLT4 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-CDK9 and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Culture MOLT4 cells and treat them with various concentrations of this compound for a specific duration (e.g., 6 hours). Include a vehicle control.
-
Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CDK9. Also, probe a separate membrane or the same membrane after stripping with a primary antibody for a loading control protein.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system. The band intensity for CDK9 is normalized to the loading control to quantify the extent of degradation.[1][8]
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound as a PROTAC for CDK9 degradation.
Caption: Workflow for determining kinase inhibition using a luminescence-based assay.
Caption: Experimental workflow for assessing protein degradation via Western blotting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. promega.com [promega.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. selleckchem.com [selleckchem.com]
The Selectivity Profile of Thal-sns-032: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Thal-sns-032, a potent and selective CDK9 degrader. By leveraging Proteolysis Targeting Chimera (PROTAC) technology, this compound offers a distinct pharmacological modality compared to traditional kinase inhibitors. This document details its mechanism of action, quantitative selectivity data, and the experimental protocols used for its characterization.
Core Concept: Mechanism of Action
This compound is a bifunctional molecule designed to induce the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It consists of a ligand for CDK9 (derived from the multi-kinase inhibitor SNS-032) connected via a linker to a thalidomide derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This ternary complex formation between CDK9, this compound, and CRBN facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[1] This targeted protein degradation approach converts a multi-targeted inhibitor into a selective degrader.[5]
Quantitative Selectivity Profile
This compound demonstrates remarkable selectivity for the degradation of CDK9, despite the parent molecule (SNS-032) inhibiting multiple kinases.[5] The addition of the linker and the CRBN-binding moiety did not negatively alter the inherent kinase selectivity profile of the SNS-032 warhead.[1]
Biochemical Inhibition Profile
The following table summarizes the biochemical inhibitory activity of this compound against various Cyclin-Dependent Kinases.
| Target Kinase | EC50 (nM) |
| CDK9/CycT1 | 4 |
| CDK2/CycA | 62 |
| CDK1/CycB | 171 |
| CDK7/CycH/MNAT1 | 398 |
Data sourced from biochemical assays.[5][6][7]
Cellular Activity Profile
In cellular assays, this compound induces potent anti-proliferative effects in a CRBN-dependent manner.
| Cell Line | Assay Type | IC50 (nM) | Notes |
| MOLT-4 | Proliferation (72h) | 50 | Wild-type cells |
| MOLT-4 | Proliferation (72h) | 3630 | CRBN -/- cells (100-fold less sensitive) |
| CWR22Rv1 | Proliferation (5 days) | 49 |
Data sourced from CellTiter-Glo® assays.[2][5]
Degradation Selectivity
Multiplexed quantitative mass spectrometry-based proteomics in MOLT-4 cells treated with 250 nM this compound for 2 hours revealed that CDK9 was the most significantly degraded protein.[3] While CDK9 is the primary target, partial degradation of CDK10 has been observed after prolonged exposure.[1] Importantly, other kinases targeted by the parent inhibitor SNS-032 are not degraded by this compound.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of target proteins in cells treated with this compound.
Workflow:
Methodology:
-
Cell Culture and Treatment: MOLT-4 cells are cultured to the desired density and then treated with various concentrations of this compound or DMSO as a vehicle control for specified time periods (e.g., 4, 6, or 24 hours).[1][7]
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., CDK9, CDK7, CDK2, CDK1, and a loading control like GAPDH).[7] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8]
Methodology:
-
Cell Seeding: Cells (e.g., MOLT-4) are seeded in opaque-walled 96-well or 384-well plates and allowed to acclimate.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).[5]
-
Reagent Addition: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[4]
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Luminescence Measurement: The luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves using non-linear regression analysis.
Kinase Engagement Profiling (Kinativ™)
This chemical proteomics approach assesses target engagement by measuring the ability of a compound to protect kinases from being labeled by a kinase-reactive probe.
Methodology:
-
Lysate Preparation: MOLT-4 cell lysates are prepared.
-
Compound Incubation: Lysates are incubated with this compound, the parent compound SNS-032, or a vehicle control at a specified concentration (e.g., 1 µM).[3]
-
Probe Labeling: A des-thiobiotin ATP probe is added to the lysates. This probe covalently labels the ATP binding sites of kinases that are not occupied by the test compound.
-
Digestion and Enrichment: The proteome is digested into peptides. The probe-labeled peptides are then enriched using streptavidin.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular kinase in the compound-treated sample compared to the control indicates that the compound is engaging that kinase.
Global Proteome Analysis by Mass Spectrometry
This method is used to identify and quantify changes in the abundance of thousands of proteins across the proteome following treatment with this compound, allowing for an unbiased assessment of degradation selectivity.
Methodology:
-
Cell Culture and Treatment: MOLT-4 cells are treated in biological triplicate with this compound (e.g., 250 nM for 2 hours) or a vehicle control.[3]
-
Lysis and Digestion: Cells are lysed, and the proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Isobaric Labeling (e.g., TMT): Peptides from each sample are labeled with a different isobaric tandem mass tag (TMT) reagent. This allows for the pooling of samples and subsequent relative quantification in a single MS run.
-
Fractionation: The pooled, labeled peptide mixture is fractionated (e.g., by basic reverse-phase chromatography) to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by high-resolution LC-MS/MS.
-
Data Analysis: The MS data is processed using specialized software to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the TMT tags. Proteins with significantly reduced abundance in the this compound-treated samples are identified as potential degradation targets.[3]
Conclusion
This compound is a highly selective degrader of CDK9. Its selectivity is achieved through the recruitment of the E3 ligase Cereblon to CDK9, leading to its ubiquitination and proteasomal degradation. While the SNS-032 component of this compound can bind to other kinases, the PROTAC mechanism of action confers a high degree of selectivity for CDK9 degradation within the cellular context. This targeted degradation results in potent anti-proliferative effects and provides a powerful tool for studying the consequences of CDK9 loss-of-function. The experimental protocols outlined in this guide provide a robust framework for characterizing the selectivity and mechanism of action of this compound and other targeted protein degraders.
References
- 1. THAL SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. OUH - Protocols [ous-research.no]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
The Pharmacodynamics of Thal-sns-032: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of Thal-sns-032, a potent and selective degrader of Cyclin-dependent kinase 9 (CDK9). By leveraging Proteolysis Targeting Chimera (PROTAC) technology, this compound represents a novel therapeutic modality for cancers driven by transcriptional dysregulation. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular activity and experimental workflows.
Core Mechanism of Action
This compound is a bifunctional molecule designed to induce the degradation of CDK9.[1] It consists of three key components:
-
A CDK-binding ligand: This is derived from SNS-032, a multi-targeting kinase inhibitor with high affinity for CDK9.[2][3][4]
-
An E3 ubiquitin ligase ligand: Thalidomide is used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4]
-
A linker: A polyethylene glycol (PEG) linker connects the CDK-binding moiety to the E3 ligase ligand, facilitating the formation of a ternary complex between CDK9 and CRBN.[4]
Upon administration, this compound forms this ternary complex, which brings CDK9 into close proximity with the E3 ligase machinery. This proximity results in the polyubiquitination of CDK9, marking it for degradation by the proteasome.[1] A significant finding is that while the parent compound, SNS-032, inhibits multiple kinases, this compound selectively induces the degradation of CDK9, demonstrating a powerful strategy for converting multi-targeted inhibitors into selective degraders.[4]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound and its parent compound, SNS-032.
Table 1: Biochemical Inhibition of Cyclin-Dependent Kinases
| Compound | Target | IC50 (nM) |
| This compound | CDK9/CycT1 | 4[4] |
| CDK2/CycA | 62[4] | |
| CDK1/CycB | 171[4] | |
| CDK7/CycH/MNAT1 | 398[4] | |
| SNS-032 | CDK9 | 4[5] |
| CDK2 | 38[5] | |
| CDK7 | 62[5] | |
| CDK1 | 480[6] | |
| CDK4 | 925[6] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | MOLT4 | 50 nM[3][4] |
| MOLT4 (CRBN-/-) | 3.63 µM[4] | |
| SNS-032 | MOLT4 | 173 nM[4] |
| NVP-2 (Selective CDK9 Inhibitor) | MOLT4 | 9 nM[4] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Cell Proliferation Assay
Objective: To determine the anti-proliferative effects of this compound.
Methodology:
-
Cell Culture: MOLT4 and CRBN-/- MOLT4 cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for 72 hours.[2]
-
Viability Assessment: Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.[2]
Western Blot for Protein Degradation
Objective: To confirm the degradation of CDK9 following treatment with this compound.
Methodology:
-
Cell Treatment: Cells (e.g., MOLT4) are treated with specified concentrations of this compound or a vehicle control for a defined period (e.g., 6 hours).[4]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CDK9. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Cells (e.g., BT474) are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).[7]
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.
-
Staining: Fixed cells are stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), in a solution containing RNase A.[7]
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using appropriate software.
Visualizations
The following diagrams illustrate key aspects of this compound's pharmacodynamics.
Caption: Mechanism of Action of this compound.
Caption: Workflow for a Cell Proliferation Assay.
Caption: Logical Relationship of this compound Components.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thal-sns-032 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thal-sns-032 is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). It is derived from SNS-032, a potent inhibitor of CDKs 2, 7, and 9.[1] Both compounds have demonstrated significant anti-tumor activity in breast cancer cell lines by inducing apoptosis and inhibiting transcription.[2][3] this compound offers the potential for enhanced selectivity and sustained target knockdown compared to its parent inhibitor, SNS-032.[1] These application notes provide detailed protocols for the treatment of breast cancer cell lines with this compound and its parent compound, SNS-032, summarizing key quantitative data and outlining experimental procedures.
Mechanism of Action
SNS-032 functions as a multi-CDK inhibitor, targeting CDK2, CDK7, and CDK9. Inhibition of CDK7 and CDK9, which are critical for transcriptional regulation, leads to the dephosphorylation of RNA Polymerase II (RNA Pol II) and a subsequent blockage of RNA synthesis.[2] This transcriptional arrest disproportionately affects proteins with high turnover rates, such as the anti-apoptotic proteins Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP).[2][3] The depletion of these survival proteins triggers both the intrinsic and extrinsic pathways of apoptosis.[2]
This compound builds upon this mechanism by inducing the specific degradation of CDK9.[4] It achieves this by linking the SNS-032 moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's ubiquitin-proteasome system to tag CDK9 for destruction.[4] This targeted degradation leads to a more profound and sustained inhibition of CDK9-mediated transcription and a significant induction of apoptosis.[1]
Signaling Pathways
The signaling pathway affected by SNS-032 and this compound is centered on the inhibition of transcriptional machinery, leading to apoptosis.
Caption: Signaling pathway of SNS-032 and this compound in breast cancer cells.
Data Presentation
In Vitro Efficacy of SNS-032 and this compound in Breast Cancer Cell Lines
| Cell Line | Compound | Assay | Endpoint | Value | Treatment Duration | Source |
| MCF-7 | SNS-032 | CCK-8 | IC50 | 9 µmol/l | 24 h | [2] |
| MDA-MB-435 | SNS-032 | MTS | - | Dose-dependent inhibition | 48 h | |
| 4T1 | SNS-032 | CCK-8 | IC50 | 13.5 µmol/l | 24 h | [2] |
| MCF-7 | This compound | MTT | EC50 | Profound inhibition | 72 h | [5] |
| T47D | This compound | MTT | EC50 | Profound inhibition | 72 h | [5] |
| BT474 | This compound | MTT | EC50 | Profound inhibition | 72 h | [5] |
| SKBR3 | This compound | MTT | EC50 | Less effect | 72 h | [5] |
| HCC1569 | This compound | MTT | EC50 | Less effect | 72 h | [5] |
| HCC1954 | This compound | MTT | EC50 | Less effect | 72 h | [5] |
| MDA-MB-231 | This compound | MTT | EC50 | Less effect | 72 h | [5] |
| HS578T | This compound | MTT | EC50 | Less effect | 72 h | [5] |
| BT549 | This compound | MTT | EC50 | Less effect | 72 h | [5] |
| BT474-RH | This compound | MTT | EC50 | Particular sensitivity | 72 h | [5] |
| BT474-TDM1R | This compound | MTT | EC50 | Particular sensitivity | 72 h | [5] |
| MCF10A (Normal) | SNS-032 | MTT | - | No effect at 25-50 nM, reduced proliferation at 100 nM | 72 h | [5] |
| MCF10A (Normal) | This compound | MTT | - | No effect at 25-50 nM, reduced proliferation at 100 nM | 72 h | [5] |
In Vivo Efficacy of SNS-032
| Cell Line | Mouse Model | Treatment | Outcome | Source |
| MDA-MB-435 | Nude mice | 15 mg/kg SNS-032 i.p. every 3 days | Suppressed growth of breast cancer xenografts |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing cell viability after treatment with this compound or SNS-032.
Caption: Workflow for MTT/CCK-8 cell viability assays.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT474)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and SNS-032
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or SNS-032 in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 or EC50 value using appropriate software.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Breast cancer cell lines
-
This compound or SNS-032
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or SNS-032 for the appropriate duration (e.g., 8-72 hours).[5]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression (e.g., CDK9, Mcl-1, XIAP, PARP) following treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-Mcl-1, anti-XIAP, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities using appropriate software, normalizing to a loading control like GAPDH.
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the effects of this compound and SNS-032 on breast cancer cell lines. The targeted degradation of CDK9 by this compound represents a promising therapeutic strategy, and the detailed methodologies herein should facilitate further research and development in this area. Careful optimization of experimental conditions for specific cell lines and research questions is recommended.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Thal-sns-032 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Thal-sns-032 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC®) designed for the targeted degradation of Cyclin-dependent kinase 9 (CDK9).[1][2][3] It consists of the multi-targeting kinase inhibitor SNS-032 linked to a thalidomide derivative, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This mechanism induces the formation of a ternary complex between CDK9, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[2]
Unlike traditional kinase inhibitors that only block the enzyme's activity, this compound eliminates the CDK9 protein, which can lead to more profound and prolonged pharmacological effects.[5][6] This makes it a valuable tool for studying transcriptional regulation and a potential therapeutic agent for cancers driven by transcriptional dysregulation.[5]
Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound for in vitro studies due to its high solubilizing capacity.[1][6] However, care must be taken as DMSO is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[4][6] This protocol provides a detailed methodology for the proper preparation and storage of this compound stock solutions.
Quantitative Data Summary
The following tables summarize the key physicochemical properties, solubility, and recommended storage conditions for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 869.02 g/mol | [1][3] |
| Molecular Formula | C₄₀H₅₂N₈O₁₀S₂ | [1] |
| CAS Number | 2139287-33-3 |[1] |
Table 2: Solubility and Recommended Storage Conditions
| Parameter | Recommendation | Reference(s) |
|---|---|---|
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][4][6] |
| Maximum Solubility | Up to 100 mg/mL or ~115 mM | [4][6] |
| Powder Storage | -20°C for up to 3 years | [3][6] |
| Stock Solution Storage | -80°C for 6 months to 1 year | [3][4][6] |
| -20°C for up to 1 month | [4][6] |
| Freeze-Thaw Cycles | Avoid repeated cycles by preparing aliquots |[4][7] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated P200 and P1000 micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (Recommended)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2 Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Calculation: Calculate the required mass of this compound and volume of DMSO. To prepare a 10 mM stock solution:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 869.02 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass = 1 mL × 10 mmol/L × 869.02 mg/mmol / 1000 mL/L = 8.69 mg
-
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 8.69 mg) of this compound powder and transfer it into the tared tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.
-
Dissolution:
-
Close the tube cap tightly and vortex the solution for 30-60 seconds.
-
For complete dissolution, sonication in a water bath for 5-10 minutes is recommended.[3] A brief, gentle warming (37°C) can also aid dissolution, but prolonged heating should be avoided.
-
Visually inspect the solution to ensure it is clear and free of any visible particulates.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4]
-
Labeling and Storage:
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the molecular mechanism of action of this compound.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
- 1. THAL SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thal-sns-032 Treatment and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Thal-sns-032, a selective CDK9 degrader, in Western blot analysis. The included methodologies and data presentation will guide researchers in designing and executing experiments to investigate the effects of this compound on protein degradation and downstream signaling pathways.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with CDK9, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[1][2] This targeted protein degradation offers a powerful tool to study the roles of CDK9 in various cellular processes, including transcriptional regulation and apoptosis. Western blotting is a crucial technique to verify the efficacy and specificity of this compound by monitoring the levels of CDK9 and its downstream targets.
Data Presentation: Treatment Parameters
The optimal treatment duration and concentration of this compound can vary depending on the cell line and the specific experimental goals. Below is a summary of conditions reported in the literature for observing CDK9 degradation and downstream effects.
| Cell Line | Concentration | Treatment Duration | Outcome Measured |
| MOLT-4 (Human acute lymphoblastic leukemia) | 250 nM | 2, 4, 6, 8 hours | Time-course of CDK9 degradation.[3] |
| MOLT-4 | 250 nM | 4 hours | Knockdown of CDK9 isoforms.[4] |
| MOLT-4 | Indicated concentrations | 6 hours | Degradation of CDK9.[2][5] |
| MOLT-4 | 250 nM | 24 hours | Analysis of PARP and MCL-1 cleavage.[2] |
| BT474, BT474-RH, BT474-TDM1R (Human breast cancer) | 50 nM | 24 hours | Expression of cell cycle-related proteins.[6][7] |
| BT474, BT474-RH, BT474-TDM1R (Human breast cancer) | 50 nM | 72 hours | Expression of proteins involved in cell death.[6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Thal-sns-032 in Trastuzumab-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab has significantly improved outcomes for patients with HER2-positive breast cancer. However, a substantial number of patients either present with or develop resistance to this therapy, posing a significant clinical challenge. The mechanisms of trastuzumab resistance are complex and often involve the activation of alternative signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][2]
Thal-sns-032 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3] It is a Proteolysis Targeting Chimera (PROTAC) that links the CDK inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon, thereby targeting CDK9 for degradation.[3] Recent studies have demonstrated the anti-tumor activity of this compound in various cancer models, including breast cancer.[4][5] Notably, trastuzumab-resistant breast cancer cell lines have shown particular sensitivity to this compound, suggesting its potential as a therapeutic strategy to overcome trastuzumab resistance.[4]
These application notes provide a comprehensive overview of the use of this compound in trastuzumab-resistant breast cancer models, including its mechanism of action, protocols for key in vitro and in vivo experiments, and expected outcomes.
Mechanism of Action
This compound functions as a PROTAC, inducing the selective degradation of CDK9.[3] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation of a multitude of genes, including key oncogenes like MYC.[6] In trastuzumab-resistant HER2-positive breast cancer, the degradation of CDK9 by this compound is hypothesized to disrupt the transcriptional program that drives resistance, leading to cell cycle arrest and apoptosis. While the precise downstream effects are still under investigation, it is plausible that CDK9 degradation impacts the expression of proteins involved in cell survival pathways that are hyperactivated in resistant cells.
Data Presentation
In Vitro Efficacy of this compound in Trastuzumab-Resistant Breast Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various breast cancer cell lines, including trastuzumab-sensitive (BT474) and trastuzumab-resistant (BT474-RH, BT474-TDM1R) models. The data is derived from a 72-hour treatment period as reported by Noblejas-López et al., 2022.[7]
| Cell Line | Description | EC50 of this compound (nM) |
| BT474 | HER2+ Trastuzumab-Sensitive Breast Cancer | < 100 |
| BT474-RH | HER2+ Trastuzumab-Resistant Breast Cancer | < 100 |
| BT474-TDM1R | HER2+ Trastuzumab-Emtansine (T-DM1) Resistant | < 100 |
| MCF7 | ER+, HER2- Breast Cancer | < 100 |
| T47D | ER+, HER2- Breast Cancer | < 100 |
| SKBR3 | HER2+, ER- Breast Cancer | > 100 |
| HCC1569 | HER2+, ER- Breast Cancer | > 100 |
| HCC1954 | HER2+, ER- Breast Cancer | > 100 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on trastuzumab-resistant breast cancer cells.
Materials:
-
Trastuzumab-resistant breast cancer cell lines (e.g., BT474-RH)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 2: Western Blotting for CDK9 Degradation and Signaling Pathway Analysis
This protocol is to assess the degradation of CDK9 and the modulation of key signaling proteins in trastuzumab-resistant breast cancer cells following treatment with this compound.
Materials:
-
Trastuzumab-resistant breast cancer cell lines (e.g., BT474-RH)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the indicated times (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using ECL reagent and an imaging system.
Recommended Antibodies for Western Blotting:
| Target Protein | Supplier | Catalog No. | Recommended Dilution |
| CDK9 | Cell Signaling Technology | #2316 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| Akt (pan) | Cell Signaling Technology | #4691 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| ERK1/2 | Cell Signaling Technology | #4695 | 1:1000 |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| HER2/ErbB2 | Cell Signaling Technology | #2242 | 1:1000 |
| GAPDH (loading control) | Cell Signaling Technology | #5174 | 1:1000 |
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantification of apoptosis in trastuzumab-resistant breast cancer cells treated with this compound using flow cytometry.
Materials:
-
Trastuzumab-resistant breast cancer cell lines (e.g., BT474-RH)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 48-72 hours.
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 4: In Vivo Xenograft Study in a Trastuzumab-Resistant Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a trastuzumab-resistant breast cancer xenograft model. Note that in vivo experiments with this compound have shown a narrow therapeutic window with potential for toxicity, and therefore careful dose optimization is critical.[4] The use of a liposomal formulation may improve the therapeutic index.[1]
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Trastuzumab-resistant breast cancer cells (e.g., BT474-RH)
-
Matrigel
-
This compound
-
Vehicle control
-
Liposomal formulation components (if applicable)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10^6 BT474-RH cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the liposomal formulation of this compound or dissolve in a suitable vehicle.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule. A starting point for dose exploration could be in the range of 2.5 - 10 mg/kg, but this requires careful optimization.[4]
-
Administer the vehicle control to the control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (based on tumor burden or a pre-defined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal formulation of the CDK9 PROTAC this compound enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcgen.bio [adcgen.bio]
Application Notes and Protocols: In Vivo Dosing and Administration of Thal-sns-032 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thal-sns-032 is a Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It achieves this by linking the CDK inhibitor SNS-032 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to target CDK9 for ubiquitination and subsequent proteasomal degradation.[1] While the parent molecule, SNS-032, is a potent inhibitor of CDKs 2, 7, and 9, this compound offers a more specific approach to targeting CDK9.[1][3][4] Preclinical studies in mice have been conducted to evaluate the in vivo efficacy and safety profile of this compound, particularly in the context of cancer research.
These application notes provide a detailed overview of the available in vivo dosing and administration protocols for this compound in mice, based on published preclinical research. For comparative purposes, data on the parent compound, SNS-032, is also included.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound and its parent compound, SNS-032, in mice.
Table 1: In Vivo Dosing and Administration of this compound in Mice
| Mouse Model | Indication | Dose | Route of Administration | Dosing Frequency | Key Findings | Reference |
| Immunosuppressed mice with BT474 cell xenografts | HER2-Positive Breast Cancer | 2.5 mg/kg | Intraperitoneal (I.P.) | Every 3 days | Toxic, no tumor regression observed. | [5] |
| Immunosuppressed mice with BT474 cell xenografts | HER2-Positive Breast Cancer | 5 mg/kg | Intraperitoneal (I.P.) | Not specified | Toxic, weight loss, gastrointestinal disorders. | [5] |
| Immunosuppressed mice with BT474 cell xenografts | HER2-Positive Breast Cancer | 10 mg/kg | Intraperitoneal (I.P.) | Not specified | Toxic, significant weight loss. | [5] |
Table 2: In Vivo Dosing and Administration of SNS-032 (Parent Compound) in Mice
| Mouse Model | Indication | Dose | Route of Administration | Dosing Frequency | Key Findings | Reference |
| p16-null Min mice | Colon Tumorigenesis | Not specified | Intraperitoneal (I.P.) | Not specified | Reduced colon tumor burden to 36% of carrier-treated mice. | [6] |
| CCl4-induced model mice | Liver Fibrosis | 2.5, 5, 10 mg/kg | Intraperitoneal (I.P.) | Daily for 3 weeks | Alleviated hepatic fibrosis. | [7] |
| HL60 xenograft models | Leukemia | 10, 15 mg/kg | Not specified | Daily for 5 days, 2 days off, for 2 cycles | 30-50% cure rate. | [3] |
| Nude mice with SU-DHL-4 and SU-DHL-2 xenografts | Diffuse Large B-cell Lymphoma | 9 mg/kg | Not specified | Daily for ~8 days | Significantly suppressed tumor growth. | [8] |
| Nude mice with UKF-NB-3rCDDP1000 xenografts | Neuroblastoma | 30 mg/kg | Not specified | On days 21, 24, and 27 | Impaired tumor growth. | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment of this compound in a Xenograft Model
This protocol is based on studies evaluating this compound in a HER2-positive breast cancer xenograft model.[5]
1. Animal Model:
-
Immunosuppressed mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of human tumor xenografts.
-
Mice are typically 6-8 weeks old at the start of the experiment.
-
BT474 human breast cancer cells are implanted, usually subcutaneously, into the flank of each mouse. Tumor growth is monitored until tumors reach a specified size (e.g., 100-200 mm³) before treatment initiation.
2. Reagent Preparation:
-
Vehicle Formulation: While the specific vehicle for this compound in the cited study is not detailed, a common formulation for similar compounds for intraperitoneal injection is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.[10]
-
This compound Dosing Solution:
-
Calculate the total amount of this compound required for the study based on the number of animals, their average weight, the dose, and the dosing volume.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the vehicle, a 40 mg/mL stock in DMSO can be prepared.[10]
-
To prepare the final dosing solution, mix the DMSO stock with PEG300, followed by Tween 80, and finally saline or PBS, ensuring the solution is clear and well-mixed between each step.[10]
-
3. Administration:
-
This compound is administered via intraperitoneal (I.P.) injection.
-
Dosing volumes are typically around 100 µL per 20g mouse.
-
The dosing schedule in the exploratory safety study involved administration every 3 days for the lowest dose of 2.5 mg/kg.[5][11]
4. Monitoring and Endpoints:
-
Toxicity: Monitor animal health daily, with particular attention to weight loss and signs of gastrointestinal distress, as these were noted as significant toxicities.[5][11]
-
Efficacy: Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Pharmacodynamics: At the end of the study, tumors can be harvested for Western blot analysis to assess the levels of CDK9 and other relevant proteins.[5]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for in vivo studies of this compound.
Discussion
The in vivo studies of this compound in mice have highlighted a significant challenge: a narrow therapeutic window.[5] At doses explored in a HER2-positive breast cancer model (2.5, 5, and 10 mg/kg), the compound induced toxicity, primarily gastrointestinal disorders and weight loss, without leading to tumor regression.[5] This on-target, off-tumor toxicity is likely due to the high expression of CDK9 in the gastrointestinal epithelium.[11]
In contrast, the parent compound, SNS-032, has demonstrated anti-tumor efficacy in various mouse models at a range of doses.[3][6][7][8][9] This suggests that while the PROTAC approach effectively degrades CDK9, the systemic exposure leads to unacceptable toxicity in normal tissues that also rely on CDK9 function.
Future research on this compound may need to focus on strategies to improve its therapeutic index. One promising approach is the use of nanomedicine formulations to enhance targeted delivery to tumor tissues and reduce systemic exposure.[12] Researchers should exercise caution when designing in vivo studies with this compound, starting with low doses and implementing rigorous monitoring for signs of toxicity. The development of targeted delivery systems will be crucial for the potential clinical translation of this potent CDK9-degrading PROTAC.[11]
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of mouse intestinal tumorigenesis by the CDK inhibitor SNS-032 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 8. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CDK | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal formulation of the CDK9 PROTAC this compound enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Washout Experiment with Thal-sns-032
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thal-sns-032 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] It functions as a molecular glue, bringing CDK9 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[3] This targeted degradation of CDK9 offers a distinct pharmacological advantage over traditional kinase inhibition, as it can lead to more sustained downstream effects and potentially overcome resistance mechanisms.[4] The parent CDK inhibitor, SNS-032, is a potent inhibitor of CDKs 2, 7, and 9.[5] By conjugating SNS-032 to a thalidomide derivative, this compound achieves selective degradation of CDK9.[6]
Washout experiments are crucial for understanding the pharmacodynamics of PROTACs like this compound. These studies help to determine the duration of the pharmacological effect after the compound has been removed from the extracellular environment. This provides insights into the kinetics of target protein re-synthesis and the longevity of the induced phenotype, such as apoptosis or cell cycle arrest.[4][7] Strikingly, studies have shown that the cytotoxic effects of this compound persist even after compound washout, suggesting that the degradation of CDK9 has prolonged cellular consequences.[1][4]
This document provides detailed protocols for performing a washout experiment with this compound, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Quantitative data from washout experiments should be summarized for clear interpretation and comparison. Below are example tables for presenting key findings.
Table 1: Anti-Proliferative Activity of this compound with and without Washout
| Cell Line | Treatment Condition | Concentration (nM) | Incubation Time (hours) | IC50 (nM) |
| MOLT-4 | Continuous Exposure | 250 | 72 | 50[2] |
| MOLT-4 | 6-hour treatment + Washout | 250 | 72 (total) | - |
| BT474 | Continuous Exposure | 100 | 72 | <100[6] |
| T47D | Continuous Exposure | - | - | <100[6] |
| MCF7 | Continuous Exposure | - | - | <100[6] |
Table 2: CDK9 Protein Levels Following this compound Treatment and Washout
| Cell Line | Treatment | Time Point | CDK9 Protein Level (relative to control) |
| MOLT-4 | 250 nM this compound (Continuous) | 6 hours | Markedly reduced[4] |
| MOLT-4 | 250 nM this compound (Continuous) | 24 hours | Sustained reduction[8] |
| MOLT-4 | 250 nM this compound (6h + Washout) | 12 hours post-washout | Partially rebounded[4] |
| MOLT-4 | 250 nM this compound (6h + Washout) | 36 hours post-washout | Returned to baseline[4] |
Signaling Pathway
This compound leverages the ubiquitin-proteasome system to selectively degrade CDK9. The following diagram illustrates this mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Thal-sns-032 for Leukemia Cell Proliferation Studies
Introduction
Thal-sns-032 is a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9) designed for cancer research, particularly in hematological malignancies like leukemia.[1][2] It is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC).[1][3][4] this compound links the multi-kinase inhibitor SNS-032 (BMS-387032), which binds to CDK9, to a thalidomide derivative.[2][5] This thalidomide moiety hijacks the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with CDK9. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CDK9, offering a powerful alternative to simple kinase inhibition.[2][5][6]
Leukemia cells are often characterized by a dependency on transcriptional regulation, making them particularly vulnerable to the loss of CDK9, a key component of the positive Transcription Elongation Factor b (P-TEFb).[7][8] Degrading CDK9 inhibits the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription of short-lived anti-apoptotic proteins (like Mcl-1) and ultimately inducing apoptosis in cancer cells.[7][9]
These application notes provide an overview of this compound's mechanism, its effects on leukemia cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound operates by inducing the selective degradation of CDK9. The molecule forms a ternary complex, simultaneously binding to CDK9 via its SNS-032 warhead and the E3 ligase Cereblon (CRBN) via its thalidomide-like ligand. This proximity triggers the CRBN E3 ligase complex to tag CDK9 with ubiquitin chains, marking it for destruction by the 26S proteasome. The degradation of CDK9 leads to the inhibition of transcriptional elongation, which is a critical process for the survival of many leukemia cells that rely on the constant expression of oncoproteins and anti-apoptotic factors.[7][8][9]
Data Presentation
This compound demonstrates potent anti-proliferative effects in leukemia cell lines, which are dependent on the expression of the E3 ligase component, Cereblon (CRBN).[8] The degradation of CDK9 leads to more sustained and potent cytotoxic effects compared to simple inhibition.[8]
Table 1: Anti-Proliferative Activity (IC50) of this compound and Related Inhibitors in Leukemia Cells Cell viability was assessed after 72 hours of treatment.
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | MOLT4 (T-ALL) | 50 | Potent degradation and anti-proliferative activity.[8] |
| This compound | MOLT4 (CRBN-/-) | 3630 | Activity is CRBN-dependent.[8] |
| SNS-032 (parent inhibitor) | MOLT4 (T-ALL) | 173 | Parent inhibitor is less potent than the PROTAC degrader.[8] |
| NVP-2 (selective CDK9i) | MOLT4 (T-ALL) | 9 | A highly selective kinase inhibitor shows greater potency.[8] |
Table 2: IC50 of Parent Compound SNS-032 in a Panel of AML Cell Lines Cell viability was assessed after 24 hours of treatment. This data for the parent compound provides context for the expected sensitivity of various leukemia subtypes to CDK9 targeting.
| Cell Line (FAB Subtype) | IC50 (nM) |
| KG-1 (M6) | 71.7 |
| U937 (M5) | 100.8 |
| OCI-AML3 (M2) | 179.6 |
| HL-60 (M2) | 204.6 |
| K562 (CML) | 224.3 |
| NB4 (M3) | 402.0 |
| HEL (M6) | >3000 |
Data derived from a study on SNS-032.[10]
Experimental Protocols
A logical workflow for evaluating this compound involves initial cell treatment, followed by assays to measure its impact on cell viability, confirm the degradation of the target protein, and assess the downstream cellular consequences like apoptosis.
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol determines the dose-dependent effect of this compound on the proliferation and viability of leukemia cells.
Materials:
-
Leukemia cell line (e.g., MOLT4)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well microplates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% viability) and calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).[2]
-
Protocol 2: Western Blot for CDK9 Degradation
This protocol is used to directly visualize and quantify the degradation of CDK9 protein following treatment with this compound.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-CDK9, Anti-CRBN, Anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
Treat leukemia cells (e.g., MOLT4 at 1 x 10⁶ cells/mL) with various concentrations of this compound (e.g., 50 nM, 250 nM) for 6 hours.[8]
-
Harvest cells by centrifugation, wash once with cold PBS, and lyse the pellet with 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-CDK9, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The disappearance of the CDK9 band relative to the loading control (β-Actin) indicates degradation.[8]
-
References
- 1. PROteolysis-Targeting Chimeras (PROTACs) in leukemia: overview and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]
- 4. premierscience.com [premierscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNS-032 inhibits mTORC1/mTORC2 activity in acute myeloid leukemia cells and has synergistic activity with perifosine against Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting CDK9 Degradation by Thal-sns-032 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot to detect and quantify the degradation of Cyclin-Dependent Kinase 9 (CDK9) induced by the PROTAC (Proteolysis Targeting Chimera) molecule, Thal-sns-032.
Introduction
This compound is a selective CDK9 degrader that operates through the PROTAC mechanism.[1][2] It is a bifunctional molecule composed of a ligand that binds to CDK9 (derived from the kinase inhibitor SNS-032) and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK9.[2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the extent of this targeted protein degradation.
Signaling Pathway of this compound-mediated CDK9 Degradation
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound-induced CDK9 degradation.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps in the Western blot protocol to assess CDK9 degradation.
References
Troubleshooting & Optimization
Thal-sns-032 solubility issues and how to resolve them
Welcome to the technical support center for Thal-sns-032. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experimentation, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective PROTAC® (Proteolysis Targeting Chimera) designed to degrade Cyclin-dependent kinase 9 (CDK9).[1][2][3] It consists of the CDK-binding ligand SNS-032 linked to a thalidomide derivative, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-action mechanism leads to the ubiquitination and subsequent proteasomal degradation of CDK9, rather than just its inhibition.[4]
Q2: What is the primary recommended solvent for reconstituting this compound?
The universally recommended solvent for creating primary stock solutions of this compound is Dimethyl sulfoxide (DMSO).[1][2][5] The compound is highly soluble in DMSO but is insoluble in water.[2][5] It also shows some solubility in ethanol.[2][5]
Q3: I am observing precipitation when diluting my this compound DMSO stock into aqueous media for cell-based assays. Why is this happening and what can I do?
This is a common issue stemming from the low aqueous solubility of this compound.[2][5] When a concentrated DMSO stock is diluted into a larger volume of aqueous buffer or cell culture medium, the compound can crash out of solution.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is sufficient to maintain solubility, but low enough to not cause cellular toxicity. Many cell-based assays can tolerate DMSO up to 0.5-1%, but this should be empirically determined for your specific cell line.
-
Lower Final Compound Concentration: If possible, test lower final concentrations of this compound. Precipitation is more likely at higher concentrations.
-
Improve Mixing: When diluting, add the DMSO stock to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of the compound.[2][6] Always use fresh, high-quality anhydrous DMSO for preparing your stock solutions.
-
Consider Co-solvents: For challenging preparations, especially for in vivo studies, a co-solvent system including agents like PEG300 and surfactants like Tween 80 can significantly improve solubility and stability in aqueous environments.[1][2]
Solubility Data
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 86.9 | 100 | Tocris Bioscience |
| DMSO | 97 | 111.62 | TargetMol[1] |
| DMSO | 100 | 115.07 | Selleck Chemicals[2] |
| Ethanol | 30 | ~34.5 | Selleck Chemicals[2] |
| Water | Insoluble | Insoluble | CD BioGlyco, Selleck Chemicals[2][5] |
Note: The molecular weight of this compound is 869.02 g/mol .[1]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required mass of this compound powder. For example, for 1 mL of a 100 mM stock, you would need 86.9 mg.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound.
-
Dissolution: To ensure the compound is fully dissolved, vortex the solution thoroughly. If particulates remain, sonication is recommended.[1] Gentle warming may also aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[1][2]
Protocol 2: Example Preparation of a Formulation for In Vivo Studies
For animal experiments, a co-solvent system is often necessary to maintain solubility upon administration. The following is an example formulation protocol adapted from supplier recommendations.[1][2] Note: This is a reference protocol; specific formulations should be optimized for the experimental animal model and administration route.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 to 50 µL of the clarified DMSO stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile saline or ddH₂O to reach a final volume of 1 mL. Mix well.
-
This formulation should be used immediately after preparation for optimal results.[2]
Visual Guides: Diagrams and Workflows
Mechanism of Action: CDK9 Degradation by this compound
Caption: Mechanism of this compound as a PROTAC to induce CDK9 degradation.
Experimental Workflow: Preparing Solutions for In Vitro Assays
Caption: Workflow for preparing this compound solutions for in vitro use.
Troubleshooting Guide: Resolving Precipitation Issues
Caption: Troubleshooting flowchart for addressing this compound precipitation.
Advanced Strategies: Nano-formulations
Recent research has focused on overcoming the challenges of poor bioavailability and potential toxicity associated with PROTACs like this compound.[7][8] One promising approach is the use of lipid-based nano-formulations.[7] Studies have explored converting this compound into formulations such as solid lipid nanoparticles (SLNs) and liposomes.[7][8][9] These nanomedicines have shown the potential to maintain the anti-cancer efficacy of the free PROTAC while offering improved stability, controlled release, and reduced toxicity in non-cancerous cells.[7][8] This represents an advanced strategy for improving both the solubility and the therapeutic index of this compound for in vivo applications.[4]
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Liposomal Formulation of the CDK9 PROTAC this compound Enhances the Antitumor activity in Breast Cancer | CancerAppy [cancerappy.com]
- 8. Liposomal formulation of the CDK9 PROTAC this compound enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
potential off-target effects of Thal-sns-032 on other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thal-sns-032. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Off-Target Kinase Inhibition Profile
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 9 (CDK9). It is derived from the multi-targeting kinase inhibitor SNS-032. While this compound primarily induces the degradation of CDK9 in a Cereblon (CRBN)-dependent manner, its parental compound, SNS-032, has known inhibitory activity against other kinases. Kinase profile screening has indicated that the modification of SNS-032 to create this compound did not significantly alter its biochemical kinase inhibition profile. Therefore, at sufficient concentrations, this compound may exhibit off-target inhibitory effects on other kinases.
Table 1: Biochemical Inhibition of Key Off-Target Kinases by this compound/SNS-032
| Kinase Target | IC₅₀ / EC₅₀ (nM) | Notes |
| CDK9/CycT1 | 4 | Primary Target |
| CDK2/CycA | 62 | Potent off-target inhibition. |
| CDK1/CycB | 171 | Moderate off-target inhibition. |
| CDK7/CycH/MNAT1 | 398 | Weaker off-target inhibition. |
| CDK4 | 925 | Very weak off-target inhibition. |
| CDK10 | Partial degradation observed with prolonged exposure. | Not a primary target of SNS-032. |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing incomplete degradation of CDK9 in our Western blot analysis after treating cells with this compound. What could be the cause?
A1: Incomplete CDK9 degradation can be due to several factors. Here is a troubleshooting guide:
-
Cell Line Specifics:
-
CRBN Expression: this compound requires the E3 ligase Cereblon (CRBN) for its activity. Ensure that your cell line expresses sufficient levels of CRBN. You can verify this by Western blot or qPCR. If CRBN levels are low, consider using a different cell line or a positive control cell line known to express CRBN, such as MOLT4.
-
Proteasome Activity: PROTAC-mediated degradation relies on the ubiquitin-proteasome system. If proteasome activity is compromised in your cell line, degradation will be inefficient. You can co-treat with a proteasome inhibitor (e.g., MG132) as a negative control; this should rescue CDK9 from degradation.
-
-
Experimental Conditions:
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Recommended starting concentrations are in the range of 250-1000 nM.
-
Compound Stability: Ensure the stability of your this compound stock solution. Improper storage can lead to compound degradation.
-
-
Western Blotting Technique:
-
Antibody Quality: Use a high-quality, validated antibody specific for CDK9.
-
Protein Loading: Ensure you are loading a sufficient amount of total protein lysate (typically 20-40 µg) to detect a clear signal.
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful, especially for proteins of the size of CDK9. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
-
Q2: We are seeing a decrease in the protein levels of CDK1, CDK2, or CDK7 in our cellular assays after treatment with this compound. Is this expected?
A2: While this compound has been shown to be highly selective for the degradation of CDK9, it retains the biochemical inhibitory activity of its parent compound, SNS-032, against CDK1, CDK2, and CDK7. A decrease in the protein levels of these other CDKs is generally not expected, as this compound is not designed to degrade them.
However, potent inhibition of CDK7, which is a CDK-activating kinase (CAK), can indirectly affect the stability and expression of other cell cycle proteins. Similarly, inhibition of CDK1 and CDK2 can lead to cell cycle arrest, which might indirectly alter the protein levels of other cell cycle-related kinases.
To investigate this further:
-
Confirm with a Negative Control: Use a negative control compound that is structurally similar to this compound but does not bind to CRBN. This will help differentiate between degradation-dependent and -independent effects.
-
Assess mRNA Levels: Use qPCR to check if the mRNA levels of CDK1, CDK2, or CDK7 are altered. A decrease in mRNA could suggest a transcriptional effect rather than protein degradation.
-
Proteasome Inhibition Rescue: Co-treat with a proteasome inhibitor (e.g., MG132). If the decrease in protein levels is due to degradation, it should be rescued by inhibiting the proteasome.
Q3: Our in vitro kinase assay results show significant inhibition of CDK2 by this compound, but we don't observe CDK2 degradation in our cell-based assays. Why is there a discrepancy?
A3: This is an expected and important observation that highlights the difference between inhibition and degradation.
-
Mechanism of Action: this compound is a bifunctional molecule. One end (the SNS-032 moiety) binds to the kinase, leading to inhibition. The other end (the thalidomide moiety) recruits the CRBN E3 ligase to induce degradation.
-
Ternary Complex Formation: For degradation to occur, a stable ternary complex between the kinase, this compound, and CRBN must form. While the SNS-032 part of the molecule can bind to CDK2, the overall conformation of the resulting CDK2-Thal-sns-032 complex may not be optimal for productive interaction with CRBN, thus preventing its ubiquitination and subsequent degradation.
-
Selective Degradation: The geometry and linker of this compound have been optimized for the selective formation of a stable and productive ternary complex with CDK9 and CRBN, leading to the specific degradation of CDK9.
Therefore, you can expect to see biochemical inhibition of kinases like CDK2 without observing their degradation in cellular contexts.
Experimental Protocols
Protocol: Western Blot Analysis of this compound-Mediated CDK9 Degradation
This protocol provides a step-by-step guide for assessing the degradation of CDK9 in adherent cell lines following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-CDK9
-
Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the desired length of time (a 6-hour treatment is a good starting point).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-CDK9 antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
-
Signaling Pathways and Experimental Workflows
Diagrams of Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving the off-target kinases of this compound and the experimental logic for assessing its effects.
Technical Support Center: Developing Nanoparticle Formulations for Thal-sns-032 Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing nanoparticle formulations for the delivery of Thal-sns-032, a selective CDK9 degrader. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is nanoparticle delivery beneficial?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Cyclin-Dependent Kinase 9 (CDK9) for degradation.[1][2] While potent, its clinical application can be limited by factors such as poor bioavailability and potential for off-target toxicity.[3][4] Encapsulating this compound into nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), can help overcome these challenges by:
-
Improving solubility and stability. [5]
-
Enabling controlled and sustained drug release.
-
Potentially reducing systemic toxicity by altering the biodistribution profile. [6]
-
Enhancing accumulation at the target site through passive or active targeting.
Q2: What are the common types of nanoparticles used for this compound delivery?
Lipid-based nanoparticles are a primary focus for this compound delivery. Studies have explored:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7][8][9]
-
Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core that are well-suited for encapsulating lipophilic drugs like this compound.[10][11][12]
Q3: What are the critical quality attributes to consider when developing this compound nanoparticle formulations?
Key parameters to optimize and monitor include:
-
Particle Size and Polydispersity Index (PDI): Influences in vivo circulation time, biodistribution, and cellular uptake.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a critical factor for stability in suspension.
-
Drug Loading Efficiency and Capacity: Determines the amount of this compound carried by the nanoparticles.
-
In Vitro Drug Release Profile: Characterizes the rate and extent of drug release from the nanoparticles over time.
-
Stability: Assesses the physical and chemical integrity of the formulation during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the development of this compound nanoparticle formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading Efficiency | Poor solubility of this compound in the lipid matrix. Drug leakage during the formulation process. Inappropriate lipid composition. | Optimize the lipid composition to enhance drug solubility. Adjust the drug-to-lipid ratio. Modify the formulation process parameters (e.g., temperature, sonication time). For liposomes, consider different loading methods (passive vs. active). |
| Particle Aggregation/Instability | Low zeta potential leading to insufficient electrostatic repulsion. Inappropriate surfactant/stabilizer concentration. High particle concentration. | Increase the magnitude of the zeta potential by incorporating charged lipids or using appropriate surfactants. Optimize the concentration of stabilizers. Adjust the pH or ionic strength of the dispersion medium. |
| Large Particle Size or High PDI | Inefficient homogenization or sonication. Aggregation during formulation. Inappropriate lipid or surfactant concentration. | Increase homogenization pressure/time or sonication energy/duration. Optimize the formulation components and their concentrations. Filter the nanoparticle suspension to remove larger particles. |
| Burst Release of Drug | Drug adsorbed on the nanoparticle surface. Poor entrapment of the drug within the lipid core. | Wash the nanoparticle formulation to remove surface-adsorbed drug. Optimize the formulation to improve drug entrapment. Consider using a coating to control the initial release. |
| Inconsistent Batch-to-Batch Reproducibility | Variations in raw material quality. Inconsistent process parameters (e.g., temperature, stirring speed, sonication). | Ensure consistent quality of all raw materials. Tightly control and document all process parameters. Implement robust in-process controls and final product characterization. |
Data Presentation
The following tables summarize typical quantitative data for different this compound nanoparticle formulations. Note: The data presented here is illustrative and intended to serve as a general guideline. Actual results will vary depending on the specific formulation and process parameters.
Table 1: Physicochemical Characterization of this compound Nanoparticle Formulations
| Formulation ID | Nanoparticle Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| THAL-Lipo-01 | Liposome | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 | 1.2 ± 0.1 | 85 ± 5 |
| THAL-Lipo-02 | PEGylated Liposome | 135 ± 7 | 0.12 ± 0.03 | -15 ± 4 | 1.1 ± 0.2 | 82 ± 6 |
| THAL-SLN-01 | SLN | 150 ± 10 | 0.20 ± 0.05 | -30 ± 5 | 2.5 ± 0.3 | 90 ± 4 |
| THAL-SLN-02 | SLN with Surfactant B | 140 ± 8 | 0.18 ± 0.04 | -35 ± 4 | 2.8 ± 0.2 | 92 ± 3 |
Table 2: In Vitro Drug Release of this compound from Nanoparticle Formulations
| Formulation ID | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) |
| Free this compound | 95 ± 5 | >98 | >98 | >98 |
| THAL-Lipo-01 | 20 ± 3 | 45 ± 5 | 70 ± 6 | 85 ± 7 |
| THAL-Lipo-02 | 15 ± 2 | 35 ± 4 | 60 ± 5 | 78 ± 6 |
| THAL-SLN-01 | 18 ± 4 | 40 ± 6 | 65 ± 7 | 82 ± 8 |
| THAL-SLN-02 | 12 ± 3 | 30 ± 5 | 55 ± 6 | 75 ± 7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound, phospholipids (e.g., DSPC, cholesterol), and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[13]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.
Preparation of this compound Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Lipid Phase Preparation: Melt the solid lipid(s) (e.g., glyceryl monostearate, tristearin) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.[10]
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles to produce a nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential Measurement (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate filtered aqueous medium (e.g., deionized water or PBS) to an optimal concentration for measurement.[14][15]
-
Instrument Setup: Equilibrate the dynamic light scattering (DLS) instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument will report the Z-average diameter, polydispersity index (PDI), and zeta potential.[][17]
-
Data Analysis: Perform measurements in triplicate and report the mean and standard deviation.
b) Morphological Characterization (TEM)
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.[18][19][20]
-
Staining (Optional): For better contrast, especially for liposomes, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.
-
Imaging: Observe the grid under a transmission electron microscope (TEM) at an appropriate acceleration voltage.
-
Image Analysis: Capture images to visualize the shape, size, and morphology of the nanoparticles.
c) Determination of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles using techniques like ultracentrifugation or centrifugal filter devices.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Quantification of Total Drug: Disrupt the nanoparticles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Measure the total amount of this compound in the formulation.
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
d) In Vitro Drug Release Study (Dialysis Method)
-
Preparation: Place a known amount of the this compound nanoparticle formulation into a dialysis bag with a suitable molecular weight cutoff.[21][22][23][24]
-
Release Medium: Immerse the dialysis bag in a defined volume of release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound induced CDK9 degradation.
Experimental Workflows
Caption: Workflow for this compound liposome preparation.
Caption: Workflow for this compound SLN preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Liposomal formulation of the CDK9 PROTAC this compound enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal Formulation of the CDK9 PROTAC this compound Enhances the Antitumor activity in Breast Cancer | CancerAppy [cancerappy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmiweb.com [pharmiweb.com]
- 10. japsonline.com [japsonline.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Liposome Systems for Enhancing the PK Properties of Bivalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ceint.duke.edu [ceint.duke.edu]
- 15. mdpi.com [mdpi.com]
- 17. Dynamic Light Scattering (DLS) Measurements [bio-protocol.org]
- 18. microscopyinnovations.com [microscopyinnovations.com]
- 19. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. microscopyinnovations.com [microscopyinnovations.com]
- 21. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Thal-sns-032 Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with different batches of Thal-sns-032. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective Cyclin-dependent kinase 9 (CDK9) degrader. It is a Proteolysis Targeting Chimera (PROTAC) that consists of a ligand that binds to CDK9 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK9.[3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the effects of selective CDK9 degradation in various cellular contexts. It has been shown to inhibit the proliferation of leukemia cell lines and induce apoptosis.[4] It is a tool to investigate the downstream consequences of CDK9 loss, which is a key regulator of transcriptional elongation.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[6] In solvent, it should be stored at -80°C for up to 1 year.[6] The compound is soluble in DMSO up to 100 mM. It is recommended to use fresh DMSO as it can be moisture-absorbing, which may reduce solubility.[1]
Troubleshooting Guides
Issue 1: Reduced or no CDK9 degradation observed between different batches of this compound.
If you are observing variability in the extent of CDK9 degradation, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Compound Integrity and Solubility | Verify the purity and integrity of each batch of this compound. If possible, perform analytical chemistry techniques like HPLC to check for degradation. Ensure complete solubilization in high-quality, anhydrous DMSO before adding to cell culture media.[1] Sonicate if necessary to ensure complete dissolution.[6] |
| Cellular Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered protein expression, including CRBN levels. |
| CRBN Expression Levels | Confirm consistent expression of Cereblon (CRBN), the E3 ligase recruited by this compound, across your experiments.[5] Use a CRBN-negative cell line as a negative control to confirm CRBN-dependent degradation.[5] |
| Experimental Protocol Consistency | Maintain strict consistency in your experimental protocol, including incubation times, cell seeding densities, and compound concentrations. |
Issue 2: Inconsistent anti-proliferative effects (IC50 values) in cell viability assays.
Variations in IC50 values for cell proliferation can be a significant issue. Here’s how to troubleshoot:
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Assay Reagent Variability | Ensure all assay reagents, such as those for CellTiter-Glo, are within their expiration dates and stored correctly.[7] Prepare fresh reagents for each experiment. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variability in proliferation rates. Use a cell counter to ensure accurate and consistent cell numbers for each well. |
| Edge Effects in Microplates | Evaporation at the edges of microplates can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.[8] |
| Incubation Time and Conditions | Ensure consistent incubation times and that the incubator provides a stable environment (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation
This protocol is designed to assess the degradation of CDK9 in MOLT-4 cells following treatment with this compound.
Materials:
-
MOLT-4 cells
-
This compound
-
DMSO (anhydrous)
-
RPMI-1640 medium with 10% FBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-CDK9, anti-CRBN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding: Seed MOLT-4 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Serially dilute the stock to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM) in cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compounds to the cells and incubate for 4-6 hours at 37°C and 5% CO2.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
MOLT-4 cells
-
This compound
-
DMSO (anhydrous)
-
RPMI-1640 medium with 10% FBS
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed MOLT-4 cells at a density of 5,000 cells/well in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compounds to the cells and incubate for 72 hours at 37°C and 5% CO2.[1]
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CDK | TargetMol [targetmol.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: Thal-SNS-032 vs. SNS-032 in Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of a targeted protein degrader versus its parent kinase inhibitor.
In the rapidly evolving landscape of cancer therapeutics, the choice between targeted inhibition and protein degradation is a critical consideration. This guide provides an objective comparison of Thal-sns-032, a proteolysis-targeting chimera (PROTAC), and its parent molecule, SNS-032, a multi-cyclin-dependent kinase (CDK) inhibitor, in various cancer cell lines. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their pre-clinical studies.
Executive Summary
SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9, leading to cell cycle arrest and apoptosis by disrupting transcriptional regulation.[1][2][3][4] this compound, a PROTAC, selectively targets CDK9 for degradation by hijacking the E3 ubiquitin ligase Cereblon (CRBN).[1] This fundamental difference in their mechanism of action results in distinct biological outcomes. While both compounds exhibit anti-proliferative effects, this compound often demonstrates greater potency and a more sustained cytotoxic effect due to the irreversible removal of its target protein.[5][6]
Data Presentation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and SNS-032 in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
Table 1: IC50 Values in Leukemia and Lymphoma Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) |
| MOLT4 | Acute Lymphoblastic Leukemia | This compound | 50[1][6] |
| MOLT4 | Acute Lymphoblastic Leukemia | SNS-032 | 173[6] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | SNS-032 | 160[7] |
| OCI-LY-1 | Diffuse Large B-cell Lymphoma (GCB) | SNS-032 | 510[7] |
| OCI-LY-19 | Diffuse Large B-cell Lymphoma (GCB) | SNS-032 | 880[7] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma (ABC) | SNS-032 | 260[7] |
Table 2: IC50 Values in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | Compound | IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | SNS-032 | 184.0[3] |
| MDA-MB-435 | ER-, PR-, HER2- | SNS-032 | 133.6[3] |
| BT474 | ER+, PR+, HER2+ | This compound | More potent than SNS-032[8] |
| BT474-RH | Trastuzumab-resistant | This compound | Particularly sensitive[8] |
| BT474-TDM1R | T-DM1-resistant | This compound | Particularly sensitive[8] |
| SKBR3 | ER-, PR-, HER2+ | This compound | Higher EC50 than ER+ lines[8][9] |
| HCC1569 | ER-, PR-, HER2+ | This compound | Higher EC50 than ER+ lines[8][9] |
| HCC1954 | ER-, PR-, HER2+ | This compound | Higher EC50 than ER+ lines[8][9] |
Table 3: IC50 Values in Other Solid Tumors
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| CWR22Rv1 | Prostate Cancer | This compound | 0.049[1] |
Mechanism of Action
The distinct mechanisms of this compound and SNS-032 are central to their differential activities. SNS-032 acts as a competitive inhibitor at the ATP-binding pocket of multiple CDKs, primarily CDK2, CDK7, and CDK9. This leads to a blockade of transcriptional elongation and cell cycle progression. In contrast, this compound functions as a PROTAC, inducing the selective degradation of CDK9.
Caption: Differential mechanisms of SNS-032 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of these compounds.
Cell Viability Assays (MTS/CellTiter-Glo)
Objective: To determine the concentration-dependent effect of the compounds on cell proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or SNS-032 for 48-72 hours.[3][5][7] Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
Data Acquisition:
-
MTS Assay: Measure the absorbance at 490 nm using a microplate reader.
-
CellTiter-Glo Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.[5]
Caption: Workflow for determining cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compounds.
-
Cell Treatment: Treat cells with the desired concentration of this compound or SNS-032 for a specified duration (e.g., 24-72 hours).[8][10]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: Workflow for apoptosis quantification.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Cell Treatment: Treat cells with the desired concentration of this compound or SNS-032 for a specified duration (e.g., 24 hours).[8][11]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis.
Conclusion
The choice between this compound and SNS-032 will depend on the specific research question and the cancer model being investigated. SNS-032 offers a broader inhibition of CDKs, which may be advantageous in certain contexts. However, the high selectivity and potent, sustained degradation of CDK9 by this compound represent a more targeted and potentially more effective therapeutic strategy, particularly in cancers addicted to transcriptional regulation. The provided data and protocols serve as a valuable resource for researchers embarking on studies involving these and similar targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to CDK9 PROTACs: Thal-sns-032 and Other Key Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thal-sns-032 with other prominent Cyclin-Dependent Kinase 9 (CDK9) Proteolysis Targeting Chimeras (PROTACs). The information presented is based on available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to CDK9 PROTACs
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers. PROTACs are a novel therapeutic modality that induce the degradation of target proteins, such as CDK9, through the ubiquitin-proteasome system. This approach offers a distinct mechanism of action compared to traditional kinase inhibitors. This compound is a well-characterized CDK9 PROTAC that utilizes the E3 ligase Cereblon (CRBN) to induce CDK9 degradation. This guide will compare its performance metrics with other notable CDK9 PROTACs.
Quantitative Performance Data
The following tables summarize the degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50) of this compound and other selected CDK9 PROTACs in various cancer cell lines.
Table 1: Degradation Potency of CDK9 PROTACs
| PROTAC | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| This compound | SNS-032 | Thalidomide (CRBN) | MOLT4 (Leukemia) | Not explicitly determined, but potent degradation observed at 250 nM | >90 | |
| TC-71 (Ewing Sarcoma) | 47.4 | Not specified | ||||
| dCDK9-202 | Novel Inhibitor | Pomalidomide (CRBN) | TC-71 (Ewing Sarcoma) | 3.5 | >99 | |
| B03 | BAY-1143572 | Pomalidomide (CRBN) | MV4-11 (Leukemia) | 7.6 | Not specified | |
| NVP-2 based PROTAC | NVP-2 | Not specified | Not specified | Not specified | Not specified |
Table 2: Anti-proliferative Activity of CDK9 PROTACs
| PROTAC | Cell Line | IC50 (nM) | Citation(s) |
| This compound | MOLT4 (Leukemia) | 50 | |
| BT474 (Breast Cancer) | <100 | ||
| MCF7 (Breast Cancer) | <100 | ||
| dCDK9-202 | TC-71 (Ewing Sarcoma) | 8.5 | |
| A-375 (Melanoma) | 83.3 | ||
| MDA-MB-231 (Breast Cancer) | 79.6 | ||
| NCI-H226 (Lung Cancer) | 57.0 | ||
| NALM6 (Leukemia) | 23.4 | ||
| B03 | MV4-11 (Leukemia) | More potent than parent inhibitor |
Selectivity Profile
This compound has demonstrated good selectivity for CDK9. It shows significantly less activity against other CDKs, with EC50 values of 62 nM for CDK2, 171 nM for CDK1, and 398 nM for CDK7. While it also degrades CDK10 upon prolonged exposure, it does not affect other kinases targeted by the parent inhibitor SNS-032. Similarly, the CDK9 PROTAC B03, derived from the inhibitor BAY-1143572, selectively degrades CDK9 with minimal effects on CDK1, CDK2, CDK6, and CDK7 in MV4-11 cells. The high selectivity of dCDK9-202 is also a key reported feature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for CDK9 Degradation
This protocol is used to determine the extent of protein degradation following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated from the dose-response curves.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value (concentration for 50% inhibition of cell growth) can be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to confirm the formation of the ternary complex consisting of the PROTAC, the target protein (CDK9), and the E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (anti-CDK9) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against CDK9 and the E3 ligase to detect the presence of the ternary complex.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for a CDK9 PROTAC.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating CDK9 PROTACs.
A Head-to-Head Battle for CDK9: The Degrader Thal-sns-032 Versus the Selective Inhibitor NVP-2
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal player in transcriptional regulation, making it a compelling target for drug development. Two distinct strategies to neutralize CDK9's oncogenic activity are embodied by Thal-sns-032, a proteolysis-targeting chimera (PROTAC) that flags CDK9 for degradation, and NVP-2, a selective small molecule inhibitor. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data that defines them, offering valuable insights for researchers and drug development professionals.
At a Glance: this compound vs. NVP-2
| Feature | This compound | NVP-2 |
| Mechanism of Action | Induces selective degradation of CDK9 protein | Competitively inhibits the kinase activity of CDK9 |
| Primary Target | CDK9 | CDK9 |
| Dependence | Requires the E3 ubiquitin ligase Cereblon (CRBN) for activity | Independent of CRBN |
| Potency (MOLT4 cells) | IC50 = 50 nM (Anti-proliferation) | IC50 = 9 nM (Anti-proliferation) |
| Key Advantage | Prolonged pharmacodynamic effect after washout | High potency in inhibiting CDK9 activity |
Delving into the Mechanisms of Action
This compound and NVP-2 represent two different philosophical approaches to targeting CDK9. NVP-2 functions as a classical competitive inhibitor, binding to the ATP pocket of CDK9 and preventing the phosphorylation of its substrates, thereby halting transcriptional elongation.
In contrast, this compound is a heterobifunctional molecule. One end binds to CDK9, while the other recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to trigger the destruction of multiple CDK9 proteins.
In Vitro Efficacy: A Tale of Potency and Persistence
Head-to-head studies in the MOLT4 human acute lymphoblastic leukemia cell line have provided crucial data on the comparative efficacy of this compound and NVP-2.
Anti-Proliferative Activity
NVP-2 demonstrates superior potency in inhibiting cell proliferation with a lower IC50 value compared to this compound. The anti-proliferative effect of this compound is notably dependent on the presence of CRBN, as its activity is significantly reduced in CRBN knockout cells.
| Compound | Cell Line | IC50 (nM) | CRBN Dependence |
| This compound | MOLT4 (Wild-Type) | 50 | Yes |
| MOLT4 (CRBN-/-) | 3630 | ||
| NVP-2 | MOLT4 (Wild-Type) | 9 | No |
| MOLT4 (CRBN-/-) | 9 |
Induction of Apoptosis
Both compounds effectively induce apoptosis. However, their dynamics differ, especially in washout experiments designed to assess the durability of their effects. After a short exposure followed by removal of the compound, this compound demonstrates a more sustained pro-apoptotic effect compared to NVP-2, which shows a more reversible phenotype. This suggests that the degradation of CDK9 leads to a longer-lasting biological consequence than transient kinase inhibition.
| Compound (250 nM, 24h treatment) | % Annexin V Positive Cells (No Washout) | % Annexin V Positive Cells (6h Pulse, Assayed at 24h) |
| This compound | ~60% | ~55% |
| NVP-2 | ~95% | ~30% |
In Vivo Efficacy: An Unanswered Question
Currently, there is a lack of publicly available in vivo studies directly comparing the anti-tumor efficacy of this compound and NVP-2 in animal models. While the in vitro data for this compound is promising, reports have indicated potential in vivo toxicity challenges that may need to be addressed through formulation or dosing strategies. Further research is required to understand the therapeutic window and in vivo efficacy of this compound relative to selective CDK9 inhibitors like NVP-2.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Cell Plating: Seed MOLT4 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound, NVP-2, or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using non-linear regression.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat MOLT4 cells with 250 nM of this compound, NVP-2, or DMSO for the desired duration (e.g., 24 hours). For washout experiments, treat for 6 hours, then wash the cells with fresh media and re-plate for the remainder of the incubation period.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Staining:
-
Wash cells with 1X PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are in late apoptosis or necrosis.
Western Blot for CDK9 Degradation
This technique is used to quantify the levels of CDK9 protein following treatment.
-
Sample Preparation: Treat MOLT4 cells with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for CDK9 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Conclusion
This compound and NVP-2 represent two powerful yet distinct approaches to targeting CDK9. NVP-2 is a highly potent inhibitor, while this compound, through its degradation mechanism, offers a more durable pharmacodynamic effect that persists even after the compound is no longer present. The choice between these strategies may depend on the specific therapeutic context, tumor biology, and the desired clinical outcome. The CRBN-dependence of this compound is a key consideration for patient selection, while the potential for in vivo toxicity needs to be carefully evaluated and managed. As the field of targeted protein degradation continues to evolve, further studies, particularly comparative in vivo efficacy and safety assessments, will be critical in defining the optimal path forward for CDK9-targeted therapies.
Thal-sns-032: A Comparative Guide to its Selectivity for CDK9
For Researchers, Scientists, and Drug Development Professionals
Thal-sns-032 has emerged as a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology. This guide provides a comprehensive comparison of this compound's selectivity for CDK9 over other cyclin-dependent kinases, supported by experimental data and detailed methodologies.
Superior Selectivity Profile of this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) that consists of the multi-targeting kinase inhibitor SNS-032 linked to a thalidomide derivative, which recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This design leads to the targeted ubiquitination and subsequent proteasomal degradation of CDK9.[3]
Biochemical assays demonstrate that the conjugation of SNS-032 to the thalidomide derivative to create this compound does not alter the parent compound's intrinsic kinase inhibitory profile.[3] However, in a cellular context, this compound induces the selective degradation of CDK9, with minimal to no effect on the protein levels of other CDKs targeted by the parent inhibitor, SNS-032.[4][5]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and its parent compound, SNS-032, against a panel of cyclin-dependent kinases.
| Kinase Target | This compound IC₅₀ (nM) | SNS-032 IC₅₀ (nM) |
| CDK9 /CycT1 | 4 [6] | 4 [7][8] |
| CDK2/CycA | 62[6] | 38[8] |
| CDK7/CycH/MNAT1 | 398[6] | 62[7][8] |
| CDK1/CycB | 171[6] | 480[8][9] |
| CDK5 | Not Reported | 340[7] |
| CDK4 | Not Reported | 925[8][9] |
| CDK6 | Not Reported | Little inhibitory effect[7][9] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. A lower IC₅₀ value indicates greater potency.
In cellular assays, this compound demonstrates potent anti-proliferative effects in various cancer cell lines. For example, it inhibits the proliferation of MOLT4 cells with an IC₅₀ of 50 nM.[1] This anti-proliferative activity is dependent on the presence of CRBN, highlighting its mechanism of action as a degrader.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Protocol:
-
Reagents and Materials: Recombinant human CDK enzymes and their corresponding cyclin partners, ATP, kinase buffer, substrate peptide, and detection reagents.
-
Procedure: a. Prepare a series of dilutions of the test compound (this compound or SNS-032). b. In a microplate, combine the kinase/cyclin complex, the substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as luminescence, fluorescence, or radioactivity. f. Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. g. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular CDK Degradation Assay (Western Blot)
This method is used to assess the degradation of specific proteins within cells following treatment with a compound.
Protocol:
-
Cell Culture and Treatment: a. Culture cancer cell lines (e.g., MOLT4, BT474) in appropriate media.[4] b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 6, or 24 hours).[4]
-
Protein Extraction: a. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for CDK9 and other CDKs of interest (e.g., CDK1, CDK2, CDK7), as well as a loading control (e.g., GAPDH).[4] e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities to determine the relative protein levels.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after exposure to a test compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).[2]
-
Lysis and Luminescence Measurement: a. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). b. Incubate the plate at room temperature to stabilize the luminescent signal. c. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Determine the IC₅₀ value by plotting the cell viability against the compound concentration and fitting the data to a non-linear regression curve.[2]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of CDK9 and the experimental workflow for assessing CDK inhibitor selectivity.
Caption: A diagram of the CDK9 signaling pathway in transcriptional regulation.
Caption: Experimental workflow for evaluating the selectivity of a CDK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [dspace.mit.edu]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SNS-032 attenuates liver fibrosis by anti-active hepatic stellate cells via inhibition of cyclin dependent kinase 9 [frontiersin.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
comparative analysis of Thal-sns-032 in different breast cancer subtypes
For Immediate Release
A comprehensive analysis of the novel proteolysis-targeting chimera (PROTAC), Thal-sns-032, reveals its differential efficacy across various breast cancer subtypes, with particularly profound activity observed in estrogen receptor-positive (ER+) and HER2-positive (HER2+) models. This guide provides a detailed comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.
This compound is a CDK9-targeting PROTAC that operates by inducing the degradation of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] This mechanism contrasts with its parent compound, SNS-032, a small molecule inhibitor of cyclin-dependent kinases 2, 7, and 9.[1] The degradation of CDK9 initiated by this compound leads to the induction of apoptosis in cancer cells.[2][3]
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines, representing the major molecular subtypes. The half-maximal effective concentration (EC50) values, determined after 72 hours of treatment, are summarized in the table below.
| Cell Line | Breast Cancer Subtype | EC50 (nM) |
| MCF7 | Luminal A (ER+, HER2-) | < 100 |
| T47D | Luminal A (ER+, HER2-) | < 100 |
| BT474 | Luminal B (ER+, HER2+) | < 100 |
| SKBR3 | HER2+ (ER-, HER2+) | > 300 |
| HCC1569 | HER2+ (ER-, HER2+) | > 300 |
| HCC1954 | HER2+ (ER-, HER2+) | > 300 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | > 300 |
| HS578T | Triple-Negative (ER-, PR-, HER2-) | > 300 |
| BT549 | Triple-Negative (ER-, PR-, HER2-) | > 300 |
Data sourced from a study on the antitumoral activity of a CDK9 PROTAC compound in HER2-positive breast cancer.[1][3]
The data indicates that this compound demonstrates profound inhibitory activity in ER-positive and dual ER/HER2-positive breast cancer cell lines.[1][3] In contrast, HER2-positive/ER-negative and triple-negative cell lines exhibit significantly higher EC50 values, suggesting lower sensitivity to the compound.[1][3] Notably, trastuzumab-resistant BT474-derived cell lines have shown particular sensitivity to this compound, highlighting its potential in treating resistant HER2-positive cancers.[1][3]
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
The anti-proliferative effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Breast cancer cell lines were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound or vehicle control (DMSO) and incubated for 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. EC50 values were calculated using non-linear regression analysis.[4]
Protein Expression Analysis (Western Blot)
The levels of CDK9 and other proteins of interest were assessed by Western blotting.
-
Cell Lysis: Cells were treated with this compound for the indicated times, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against CDK9 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced CDK9 degradation and apoptosis.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for evaluating this compound efficacy in breast cancer cell lines.
Conclusion
This compound demonstrates significant and selective anti-tumor activity in ER-positive and dual ER/HER2-positive breast cancer cell lines, primarily through the degradation of CDK9 and subsequent induction of apoptosis. Its efficacy in trastuzumab-resistant models suggests a promising therapeutic avenue for overcoming drug resistance. However, the observed in vivo toxicity necessitates further investigation into targeted delivery systems, such as liposomal formulations, to enhance its therapeutic index.[1][3][5] The comparative data and experimental protocols provided herein serve as a valuable resource for the continued preclinical and clinical development of this compound as a potential breast cancer therapeutic.
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal formulation of the CDK9 PROTAC this compound enhances the antitumor activity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the apoptotic effects of Thal-sns-032 and SNS-032
A Comparative Analysis of the Apoptotic Effects of Thal-sns-032 and SNS-032 in Cancer Cell Lines
This guide provides a detailed comparison of the apoptotic effects of this compound, a proteolysis-targeting chimera (PROTAC), and its parent molecule, SNS-032, a small molecule inhibitor of cyclin-dependent kinases (CDKs). This document is intended for researchers, scientists, and professionals in drug development interested in the mechanisms and efficacy of these two compounds in inducing programmed cell death in cancer cells.
Introduction
SNS-032 is a potent and selective inhibitor of CDK2, CDK7, and CDK9, which are crucial regulators of cell cycle progression and transcription.[1] By inhibiting these kinases, SNS-032 can halt cell proliferation and induce apoptosis, making it a compound of interest in oncology research.[1][2] this compound is a PROTAC derived from SNS-032. It is designed to selectively degrade CDK9 by hijacking the E3 ubiquitin ligase Cereblon (CRBN).[3][4] This targeted degradation of CDK9 offers a distinct mechanism of action compared to the kinase inhibition of SNS-032, potentially leading to different and more sustained biological effects.[4][5]
Quantitative Comparison of Apoptotic Effects
The following tables summarize the quantitative data on the effects of this compound and SNS-032 on cell viability and apoptosis in various cancer cell lines.
Table 1: IC50 Values for Cell Viability/Proliferation
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | MCF-7 | Breast Cancer | 184.0 | [1] |
| MDA-MB-435 | Breast Cancer | 133.6 | [1] | |
| NALM6 | B-Cell Acute Lymphoblastic Leukemia | 200 | [2] | |
| REH | B-Cell Acute Lymphoblastic Leukemia | 200 | [2] | |
| SEM | B-Cell Acute Lymphoblastic Leukemia | 350 | [2] | |
| RS4;11 | B-Cell Acute Lymphoblastic Leukemia | 250 | [2] | |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 160 | [6] | |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia | 173 | [4] | |
| This compound | MOLT4 | T-cell Acute Lymphoblastic Leukemia | 50 | [4][7] |
| BT474 | HER2+ Breast Cancer | < 100 | [8][9] | |
| MCF7 | Luminal A Breast Cancer | < 100 | [9] | |
| T47D | Luminal A Breast Cancer | < 100 | [9] |
Table 2: Comparison of Apoptosis Induction
| Cell Line | Compound | Concentration (nM) | Treatment Duration (h) | Observed Apoptotic Effect | Reference |
| BT474 | SNS-032 | 50 | 72 | No appreciable effect on apoptosis. | [10] |
| This compound | 50 | 72 | Significant increase in apoptotic cells. | [10] | |
| MOLT4 | SNS-032 | 250 | 24 | Increased Annexin V positive cells. | [4][11] |
| This compound | 250 | 24 | More profound and sustained increase in Annexin V positive cells, even after washout. | [4][11] |
Experimental Protocols
Cell Viability and Proliferation Assays (MTT or CellTiter-Glo®)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of either SNS-032 or this compound for a specified period (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is then measured.
-
-
Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in plates and treated with SNS-032 or this compound at the desired concentrations and for the specified duration (e.g., 8 to 72 hours).[1][10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.[12][13]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12][13]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[13]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[12]
Signaling Pathways and Mechanisms of Action
SNS-032 Mechanism of Action
SNS-032 induces apoptosis by inhibiting the activity of CDK2, CDK7, and CDK9.[1][14] Inhibition of CDK7 and CDK9 leads to the dephosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[2][10] The depletion of these protective proteins shifts the balance towards apoptosis, which is then executed through the activation of caspases.[2]
Caption: SNS-032 inhibits CDKs, leading to transcriptional suppression of anti-apoptotic proteins and apoptosis.
This compound Mechanism of Action
This compound is a PROTAC that co-opts the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of CDK9.[4][15] This selective degradation of CDK9 leads to a more profound and sustained inhibition of transcription compared to the reversible inhibition by SNS-032.[4][5] The downstream effects, including the reduction of anti-apoptotic proteins like Mcl-1, culminate in the induction of apoptosis.[8]
Caption: this compound induces CDK9 degradation via the proteasome, leading to apoptosis.
Experimental Workflow
The general workflow for comparing the apoptotic effects of these two compounds is as follows:
Caption: Workflow for comparing the apoptotic effects of SNS-032 and this compound.
Summary and Conclusion
Both SNS-032 and this compound induce apoptosis in cancer cells, but through distinct mechanisms. SNS-032 acts as a multi-CDK inhibitor, while this compound functions as a selective CDK9 degrader. The available data suggests that this compound is more potent than SNS-032 in reducing cell viability and inducing apoptosis in certain cancer cell lines.[4][10] The degradation of CDK9 by this compound appears to result in a more sustained and profound apoptotic response.[4][5] This comparative guide highlights the potential of targeted protein degradation as a therapeutic strategy and provides a framework for further investigation into the apoptotic effects of these and similar compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Thal-sns-032
For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of Thal-sns-032. This guidance is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS) from the supplier.
This compound is a selective Cyclin-dependent kinase 9 (CDK9) degrader, functioning as a PROTAC (Proteolysis Targeting Chimera) that links a CDK-binding SNS-032 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This mechanism induces the selective degradation of CDK9.[1][2]
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet, standard laboratory precautions for handling potent chemical compounds should be strictly followed. A risk assessment should be conducted for all procedures involving this compound. The following PPE is recommended as a minimum requirement:
-
Body Protection: A laboratory coat must be worn to protect against splashes and spills.[3][4] For tasks with a higher risk of exposure, a chemically resistant apron or gown should be considered.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[5] Given the nature of the compound, double-gloving may be appropriate to minimize the risk of exposure.[5] Gloves should be changed immediately upon contamination.[5]
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[4][5] When there is a risk of splashing, chemical splash goggles and a face shield worn over the goggles are required.[4][6]
-
Respiratory Protection: Work with solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary.[3][6]
Operational and Disposal Plans
Storage and Handling: this compound should be stored at -20°C.[7] When preparing solutions, ensure adequate ventilation, preferably within a chemical fume hood.
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and absorb the spill with an inert material. Collect the absorbed material and any contaminated surfaces into a sealed container for disposal as chemical waste.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 869.02 g/mol | [7] |
| Formula | C₄₀H₅₂N₈O₁₀S₂ | [7] |
| Purity | ≥98% | [7] |
| CAS Number | 2139287-33-3 | [7] |
| Storage Temperature | -20°C | [7] |
| Solubility in DMSO | up to 100 mM | [7] |
| CDK9 Degradation EC₅₀ | 4 nM | [7] |
| Selectivity (CDK9 vs. other CDKs) | >15-fold | [7] |
| MOLT4 Cell Proliferation IC₅₀ | 50 nM | [1][8] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound as a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of CDK9.
Caption: Experimental workflow for a compound washout study to assess the prolonged effects of this compound on cell proliferation.
Experimental Protocols
Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell proliferation.
Methodology:
-
Seed MOLT4 and CRBN-/- MOLT4 cells in appropriate culture plates.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 72 hours.
-
Assess the anti-proliferative effects using a Cell Titer Glo assay kit, which measures ATP as an indicator of cell viability.
-
Determine the IC₅₀ values using a non-linear regression curve fit with appropriate software (e.g., GraphPad Prism).[2]
Western Blot for CDK9 Degradation
This protocol is used to visualize and quantify the degradation of CDK9 protein following treatment with this compound.
Methodology:
-
Treat MOLT-4 cells with this compound (e.g., at 250 nM) for a specified time (e.g., 4 hours).[7] A DMSO-only control should be included.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CDK9. A primary antibody for a loading control (e.g., GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of CDK9 degradation relative to the loading control and the DMSO-treated sample.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. THAL SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
